N-(2-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C25H30ClN3O2 This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The next step involves the introduction of the 4-chloro-3-methylphenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole core reacts with 4-chloro-3-methylphenoxyethyl chloride in the presence of a base.
Formation of the Final Product: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivative under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Phenoxyethyl Derivatives: Compounds with the phenoxyethyl group often show similar chemical reactivity and applications.
Cyclohexanecarboxamide Derivatives: These compounds have similar structural features and can be used in related applications.
This compound’s unique combination of functional groups and structural motifs makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C25H30ClN3O2 |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[2-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-18-17-20(11-12-21(18)26)31-16-15-29-23-10-6-5-9-22(23)28-24(29)13-14-27-25(30)19-7-3-2-4-8-19/h5-6,9-12,17,19H,2-4,7-8,13-16H2,1H3,(H,27,30) |
InChI Key |
WRNNDIBOYHZRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.